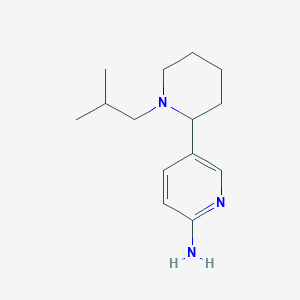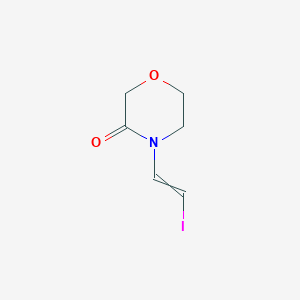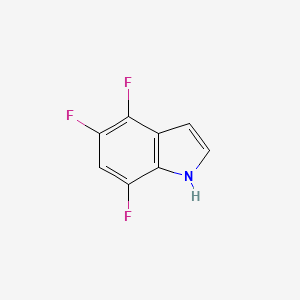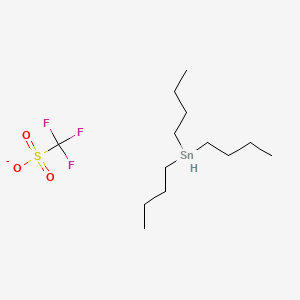
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine is a heterocyclic compound that features both pyrrole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine typically involves the formation of the pyrrole and pyridine rings followed by their coupling. Common synthetic routes may include:
Pyrrole Formation: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Pyridine Formation: The Hantzsch pyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reaction: The final step involves coupling the pyrrole and pyridine rings, which can be achieved through various cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions could target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole-2,5-diones, while reduction could produce piperidine derivatives.
科学研究应用
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
相似化合物的比较
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: Lacks the piperidine ring, which may affect its biological activity and chemical reactivity.
5-(Piperidin-2-yl)pyridine: Lacks the pyrrole ring, which may result in different pharmacological properties.
2-(1H-Pyrrol-1-yl)-5-(piperidin-2-yl)pyridine: Similar structure but without the dimethyl groups, potentially altering its steric and electronic properties.
Uniqueness
The presence of both pyrrole and pyridine rings, along with the piperidine moiety, makes 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine unique. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C16H21N3 |
|---|---|
分子量 |
255.36 g/mol |
IUPAC 名称 |
2-(2,5-dimethylpyrrol-1-yl)-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C16H21N3/c1-12-6-7-13(2)19(12)16-9-8-14(11-18-16)15-5-3-4-10-17-15/h6-9,11,15,17H,3-5,10H2,1-2H3 |
InChI 键 |
NHTLKWVHUDZPPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)C3CCCCN3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)


![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)


![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)
